Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
The compound Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a triazinoindole derivative characterized by:
- An 8-chloro substituent on the indole ring.
- A thioether linkage connecting the triazinoindole core to an acetamide group.
- An N-allyl substitution on the acetamide nitrogen.
Triazinoindoles are heterocyclic systems with demonstrated pharmacological relevance, including anticonvulsant and enzyme inhibitory activities .
Properties
Molecular Formula |
C14H12ClN5OS |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H12ClN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20) |
InChI Key |
GRMSDPZXBDDYHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the triazine ring. The final step involves the addition of the allyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
Thioether-Based Reactions
The thioether (-S-) group participates in oxidation and nucleophilic substitution reactions:
-
Oxidation to sulfoxide/sulfone :
Reacting with oxidizing agents like HO or mCPBA yields sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Example: -
Nucleophilic substitution :
The sulfur atom can act as a leaving group in SN2 reactions with alkyl halides or amines.
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | HO, acetic acid, 0°C | Sulfoxide (major), sulfone (minor) |
| Alkylation | KCO, DMF, allyl bromide | S-alkylated derivatives |
Amide Group Reactivity
The acetamide moiety undergoes hydrolysis and condensation:
-
Acid/Base Hydrolysis :
Hydrolyzes to carboxylic acid under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions. -
Condensation with amines :
Forms Schiff bases or urea derivatives when reacted with aromatic amines or isocyanates, respectively.
Allyl Group Transformations
The N-allyl substituent enables cycloaddition and oxidation:
-
Click Chemistry :
Participates in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, enhancing molecular complexity .
Example from related triazinoindole synthesis : -
Epoxidation :
Reacts with peracids (e.g., mCPBA) to form epoxides, which can further undergo ring-opening reactions.
Triazinoindole Core Modifications
The fused triazine-indole system undergoes electrophilic substitution and metal-catalyzed couplings:
-
Electrophilic Aromatic Substitution :
Chloro and fluoro substituents direct nitration or sulfonation to specific positions on the indole ring. -
Suzuki Coupling :
The chloro group at position 8 undergoes Pd-catalyzed cross-coupling with boronic acids, enabling aryl/heteroaryl functionalization.
Example:
Reductive and Oxidative Pathways
-
Reduction of Nitro Groups :
If present, nitro substituents reduce to amines using H/Pd-C or SnCl. -
Oxidative Ring-Opening :
Strong oxidants (e.g., KMnO) cleave the triazine ring, yielding dicarbonyl intermediates.
Key Reaction Data Table
Mechanistic Insights
-
Thioether Oxidation : Proceeds via a radical mechanism, with intermediates detected by ESR spectroscopy.
-
Amide Hydrolysis : Follows a nucleophilic acyl substitution pathway, confirmed by kinetic studies.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives, including this compound, are often investigated for their pharmacological properties. The unique structure of acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- suggests potential applications in:
- Anticancer Research : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, triazino-indole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : The presence of the indole moiety is often associated with antimicrobial properties. Studies indicate that related compounds exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in treating infectious diseases .
Recent studies have highlighted the biological activities of acetamide derivatives:
- Urease Inhibition : Research on related acetamides has demonstrated their potential as urease inhibitors, which are important in treating conditions such as kidney stones and infections caused by urease-producing bacteria. Molecular docking studies suggest that these compounds can effectively bind to the active site of the urease enzyme .
- Analgesic Properties : Some derivatives have been synthesized and tested for analgesic activity using various nociceptive models. Results indicated that certain acetamide derivatives significantly reduced pain responses without impairing motor coordination .
Synthesis and Reactivity
The synthesis of acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the triazino-indole scaffold.
- Introduction of the thioether linkage.
- Addition of the allyl group through nucleophilic substitution reactions.
These synthetic pathways are crucial for producing high-purity compounds necessary for biological testing.
Table 1: Biological Activities of Acetamide Derivatives
Case Study Insights
- Urease Inhibition : A study demonstrated that certain acetamide derivatives exhibited higher urease inhibition than standard drugs used in treatment . This finding is significant for developing new therapeutic agents against urease-related conditions.
- Analgesic Effects : Another study focused on synthesizing various acetamide derivatives and evaluating their analgesic properties using established nociceptive models. The results showed a marked decrease in pain response without affecting motor function, indicating potential for pain management therapies .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. The triazine ring further enhances its binding properties, making it a potent compound in various biological pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- N-Substituents : The allyl group in the target compound is unique among the listed analogues, which predominantly feature aromatic (e.g., 4-Cl-phenyl in ) or alkyl (e.g., propyl in ) substitutions. Allyl groups may improve solubility or serve as reactive handles for further derivatization.
- Purity : Most analogues synthesized via acid-amine coupling (e.g., compounds 7, 15, 27) achieve ≥95% purity after chromatography , suggesting robust synthetic protocols for this class.
Biological Activity
Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS Number: 603946-87-8) is a compound with potential therapeutic applications. Its structure features a triazino-indole moiety linked to an acetamide group, which may contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C14H12ClN5OS
- Molar Mass : 333.8 g/mol
- Structural Composition : The compound includes a chloro-triazine ring and an indole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has been explored in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of protein synthesis.
- Anticancer Properties : Research indicates potential anticancer effects, particularly against specific tumor cell lines. The compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS).
- Cytotoxicity : In vitro studies have demonstrated that the compound has cytotoxic effects on certain human cell lines. The selectivity and dose-dependency of these effects are crucial for therapeutic applications.
Antimicrobial Studies
A study conducted by evaluated the antimicrobial efficacy of various derivatives of indole and triazine compounds. Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
In a study investigating the cytotoxic effects on cancer cell lines such as HeLa and MCF7, Acetamide demonstrated IC50 values indicating significant anticancer potential:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways and activation of caspases .
Case Studies
A notable case study involved the application of Acetamide in a murine model of cancer. Mice treated with the compound exhibited a reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for triazinoindole-thioacetamide derivatives, and how can purity be validated?
- Methodology :
- Synthesis : Use tert-butyl esters as intermediates (e.g., tert-butyl 2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetate) reacted with acid or amine derivatives under reflux in ethanol. For chloro-substituted analogs, bromine or chlorine can be introduced at the indole C8 position via electrophilic substitution .
- Purification : Column chromatography with petroleum ether/EtOAc (2:1) is effective for isolating derivatives like N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (31% yield) .
- Validation : Confirm purity (>95%) via LCMS (e.g., m/z calc. vs. observed) and structural integrity via ¹H/¹³C NMR (e.g., δ 8.34 ppm for indole protons) .
Q. How should researchers design initial biological assays to evaluate protein degradation or kinase inhibition?
- Experimental Design :
- Degradation Assays : Treat cell lines (e.g., HEK293T) with 2.5 μM compound for 2 hours, followed by Western blotting to monitor cyclin K levels. Use CRL4B ligase complex inhibitors as controls to validate mechanism .
- Kinase Inhibition : Screen against CDK12-cyclin K complexes using ATP-competitive assays. Compare IC₅₀ values with known degraders (e.g., dCeMM2) .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of triazinoindole derivatives to therapeutic targets like CYP51 or CDK12?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, 2-((5-allyl-triazino[5,6-b]indol-3-yl)thio)-N-tosylacetamide showed a docking score of -10.5 kcal/mol against Candida albicans CYP51, comparable to fluconazole (-8.1 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of CDK12-compound complexes. Focus on hydrogen bonds with catalytic lysine residues (e.g., Lys762) .
Q. How do structural modifications (e.g., allyl vs. methyl substituents) impact antitumor activity and solubility?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Allyl groups at N5 (e.g., 5-allyl-5H-triazinoindole) enhance solubility in DMSO (>23.5 mg/mL) compared to methyl derivatives. Bromine at C8 increases steric hindrance, reducing off-target effects but lowering aqueous solubility .
- Biological Activity : N-aryl acetamide derivatives (e.g., N-(4-chlorophenyl)) show improved antiproliferative activity in MCF-7 cells (IC₅₀ = 1.8 μM) vs. unsubstituted analogs (IC₅₀ = 5.2 μM) .
Contradictions and Resolutions
- Degradation Efficiency : reports near-total cyclin K degradation at 2.5 μM, while similar compounds in require higher concentrations (10 μM). Resolution: Validate cell-specific permeability using LC-MS intracellular concentration measurements .
- Synthetic Yields : Yields for N-aryl acetamides vary from 31% ( ) to 84% (). Optimization via microwave-assisted synthesis or palladium catalysis is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
